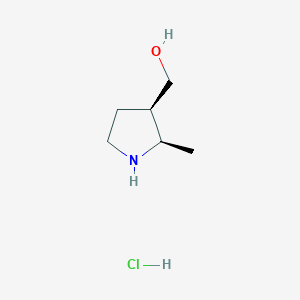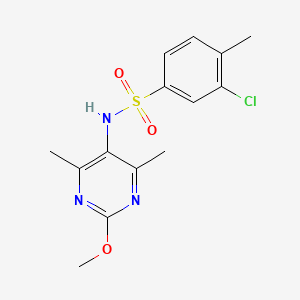
3-chloro-N-(2-methoxy-4,6-dimethylpyrimidin-5-yl)-4-methylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-chloro-N-(2-methoxy-4,6-dimethylpyrimidin-5-yl)-4-methylbenzenesulfonamide, also known as CDMS, is a chemical compound that has been widely studied in scientific research. It is a sulfonamide derivative that has been found to have potential therapeutic applications due to its unique properties.
Scientific Research Applications
Photodynamic Therapy Potential
- Application in Photodynamic Therapy : A study highlights the synthesis of a zinc phthalocyanine derivative substituted with new benzenesulfonamide groups. This compound demonstrates promising properties for photodynamic therapy, a treatment method for cancer. Its high singlet oxygen quantum yield and good fluorescence properties make it a potential candidate for Type II photosensitizers in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Antimicrobial and Antifungal Properties
- Antimicrobial and Antifungal Activities : A series of benzensulfonamides bearing the 2,5-disubstituted-1,3,4-oxadiazole moiety, including derivatives similar to the query compound, were evaluated for their anti-HIV and antifungal activities. Some synthesized compounds demonstrated significant in vitro activity against HIV and fungi (Zareef et al., 2007).
- Antitumor Activities : The antitumor potential of various sulfonamide compounds, including those structurally related to the query compound, was investigated. These compounds exhibited cell cycle inhibitory effects, highlighting their potential as antitumor agents in clinical trials (Owa et al., 2002).
Corrosion Inhibition
- Corrosion Inhibition for Iron : A study on the corrosion inhibition properties of piperidine derivatives, including a compound similar to the query, showed that these compounds effectively inhibit the corrosion of iron. This suggests potential applications in protecting metal surfaces (Kaya et al., 2016).
Properties
IUPAC Name |
3-chloro-N-(2-methoxy-4,6-dimethylpyrimidin-5-yl)-4-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN3O3S/c1-8-5-6-11(7-12(8)15)22(19,20)18-13-9(2)16-14(21-4)17-10(13)3/h5-7,18H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKFWUXRQXGUVNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NC2=C(N=C(N=C2C)OC)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


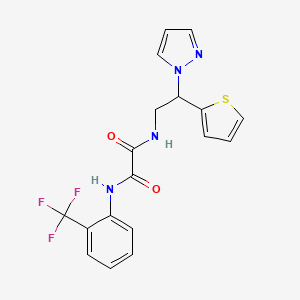
![3-(4-bromophenyl)-8-methyl-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2609589.png)
![tert-butyl N-[(3-hydroxythiolan-3-yl)methyl]carbamate](/img/structure/B2609593.png)
![N-(1,3-benzodioxol-5-yl)-2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2609594.png)


![N-benzyl-N-methyl-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2609598.png)
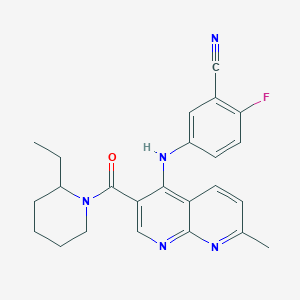

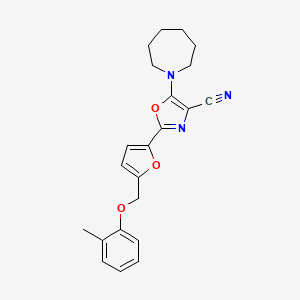
![(5-Methylpyrazin-2-yl)-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2609604.png)
